3-Deoxycaryoptinol

Catalog No.
S1966976
CAS No.
464-71-1
M.F
C24H34O7
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Deoxycaryoptinol

CAS Number

464-71-1

Product Name

3-Deoxycaryoptinol

IUPAC Name

[(4R,4aR,5S,7R,8S,8aR)-8-[(5S)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C24H34O7/c1-14-10-20(30-16(3)26)24(13-28-15(2)25)18(6-5-8-23(24)12-29-23)22(14,4)19-11-17-7-9-27-21(17)31-19/h7,9,14,17-21H,5-6,8,10-13H2,1-4H3/t14-,17?,18-,19+,20+,21?,22+,23+,24+/m1/s1

InChI Key

CNIWQELMLPUFOS-OPVWAJEHSA-N

SMILES

CC1CC(C2(C(C1(C)C3CC4C=COC4O3)CCCC25CO5)COC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C2(C(C1(C)C3CC4C=COC4O3)CCCC25CO5)COC(=O)C)OC(=O)C

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3CC4C=COC4O3)CCC[C@]25CO5)COC(=O)C)OC(=O)C

Anti-inflammatory Properties:

Studies suggest Clerodin may possess anti-inflammatory properties. Research on animal models has shown Clerodin to reduce inflammation caused by carrageenan, a substance known to induce inflammation in tissues []. Further investigations are needed to understand the mechanisms behind this effect and its potential therapeutic applications.

Antimicrobial Activity:

Clerodin has been shown to exhibit antimicrobial activity against some bacteria and fungi. Studies have reported that Clerodin extracts from Clerodendron species were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Additionally, Clerodin has shown antifungal activity against Candida albicans, a common fungal pathogen []. These findings suggest Clerodin could be a potential candidate for developing new antimicrobial agents.

3-Deoxycaryoptinol, also known as clerodin, is a clerodane diterpenoid that serves as a secondary metabolite found in various plant species, fungi, bacteria, and marine sponges. Its molecular formula is C24H34O7C_{24}H_{34}O_{7} and it is characterized by a complex polycyclic structure that contributes to its unique biological activities and potential applications in medicine and agriculture.

Clerodin exhibits anti-mitotic properties by disrupting microtubule assembly, similar to the drug colchicine []. Microtubules are essential for cell division. Clerodin binds to tubulin, a protein subunit of microtubules, hindering their formation and causing cell cycle arrest []. This mechanism is being explored for its potential in cancer treatment and plant breeding for polyploidy induction [, ].

, including:

  • Oxidation: The compound may be oxidized using agents such as potassium permanganate to form various oxidized derivatives.
  • Reduction: Reducing agents like lithium aluminum hydride can convert 3-Deoxycaryoptinol into reduced forms.
  • Substitution: Functional groups can be introduced through substitution reactions, modifying its chemical properties and enhancing its biological activity.

These reactions are essential for synthesizing derivatives that may exhibit improved efficacy in biological applications.

3-Deoxycaryoptinol exhibits significant biological activities:

  • Insect Antifeedant Activity: It has been shown to deter feeding in various insect species, making it a valuable compound for studying plant-insect interactions.
  • Anticancer Properties: Research indicates that 3-Deoxycaryoptinol has potential as an anticancer agent, particularly against human breast carcinoma cells (MCF-7). It induces toxicity in these cells by affecting oxidative stress pathways, leading to the production of reactive oxygen species and depletion of reduced glutathione .

These properties highlight its potential for developing new agricultural chemicals and therapeutic agents.

The synthesis of 3-Deoxycaryoptinol typically involves several steps:

  • Cyclization of Geranylgeranyl Pyrophosphate: This step forms the clerodane skeleton, which is crucial for the compound's structure.
  • Extraction from Natural Sources: Industrial production often involves extracting 3-Deoxycaryoptinol from plants such as Clerodendrum infortunatum, followed by purification processes to isolate the compound.

The complexity of its synthesis reflects the intricate nature of its chemical structure.

3-Deoxycaryoptinol has diverse applications across various fields:

  • Pharmaceuticals: Due to its anticancer properties, it is being explored for use in cancer treatment.
  • Agriculture: Its insect antifeedant activity makes it a candidate for developing natural pesticides.
  • Organic Synthesis: As an intermediate in organic synthesis, it provides a framework for constructing complex molecules .

These applications underscore its significance in both research and industry.

Studies on 3-Deoxycaryoptinol have focused on its interactions within biological systems:

  • Target Proteins: The compound interacts with specific proteins involved in cell signaling pathways, influencing cellular responses and potentially leading to therapeutic effects.
  • Biochemical Pathways: It has been shown to affect oxidative stress pathways by generating reactive oxygen species and altering glutathione levels in cancer cells .

Understanding these interactions is crucial for optimizing its use in therapeutic applications.

Several compounds share structural similarities with 3-Deoxycaryoptinol. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
ClerodaneDiterpenoidAnticancer, insect antifeedantCore structure similar to 3-Deoxycaryoptinol
CaryophylleneSesquiterpeneAnti-inflammatory, analgesicExhibits different pharmacological properties
Taxol (Paclitaxel)DiterpenoidAnticancerWell-known for its efficacy against various cancers
Abietic AcidDiterpenoidAntimicrobialFound in pine resin; different functional groups

3-Deoxycaryoptinol stands out due to its specific anticancer activity against breast carcinoma cells and its role as an insect antifeedant, which may not be present in all similar compounds. This uniqueness makes it a valuable subject for further research and application development.

XLogP3

3.1

Dates

Modify: 2024-04-14

Explore Compound Types